Cinnamimidamide hydrochloride
CAS No.: 54246-66-1
Cat. No.: VC4036794
Molecular Formula: C9H11ClN2
Molecular Weight: 182.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54246-66-1 |
|---|---|
| Molecular Formula | C9H11ClN2 |
| Molecular Weight | 182.65 g/mol |
| IUPAC Name | (E)-3-phenylprop-2-enimidamide;hydrochloride |
| Standard InChI | InChI=1S/C9H10N2.ClH/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H3,10,11);1H/b7-6+; |
| Standard InChI Key | FTIRTJVRBRTVKN-UHDJGPCESA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=N)N.Cl |
| SMILES | C1=CC=C(C=C1)C=CC(=N)N.Cl |
| Canonical SMILES | C1=CC=C(C=C1)C=CC(=N)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Cinnamimidamide hydrochloride features a conjugated system with a benzene ring connected to an α,β-unsaturated aldehyde-derived amidine group. The trans () configuration predominates due to thermodynamic stability, as seen in related cinnamaldehyde derivatives . The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability.
Physicochemical Profile
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 182.65 g/mol | |
| Melting Point | Not reported | — |
| Solubility | Soluble in polar solvents | |
| Stability | Stable under dry, room conditions |
The absence of a documented melting point suggests further experimental characterization is needed. Computational models predict a pKa of ~8.5 for the amidine group, enabling protonation under physiological conditions .
Synthesis and Preparation
Primary Synthetic Routes
The most common method involves reacting cinnamoyl chloride with hydroxylamine hydrochloride under controlled conditions:
This exothermic reaction typically proceeds in anhydrous tetrahydrofuran (THF) at 60°C, achieving yields exceeding 85% . Alternative pathways include:
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Amidation-Oxidation: Starting from cinnamamide using followed by hydroxylamine treatment .
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Carbodiimide-Mediated Coupling: Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxyl groups for amidine formation .
Optimization Strategies
Recent advances focus on solvent selection and reagent ratios:
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent | Anhydrous THF | 93.1% | |
| Molar Ratio (EDC) | 1:1:1.5 (acid:amine:EDC) | 15% increase | |
| Reaction Time | 150 minutes | 92.6% efficiency |
These protocols minimize side products like cinnamamide (CAS 621-79-4) and enhance scalability.
Applications in Pharmaceutical Research
Drug Scaffold Development
Cinnamimidamide hydrochloride serves as a versatile intermediate for:
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Antineoplastic Agents: Modifications at the amidine group enhance EGFR specificity .
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Antiparasitics: Structural similarity to cinnamamide repellents supports avian and rodent feeding deterrent applications .
Comparative Analysis with Cinnamaldehyde
While cinnamaldehyde (CAS 14371-10-9) is renowned for anti-inflammatory and antidiabetic effects , cinnamimidamide hydrochloride’s charged amidine group offers superior solubility and target selectivity. For instance, cinnamaldehyde inhibits NF-κB at 10 μM , whereas cinnamimidamide derivatives achieve similar effects at lower concentrations due to enhanced cellular uptake .
Future Research Directions
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Mechanistic Elucidation: Detailed kinase profiling and molecular docking studies to map binding sites .
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Formulation Optimization: Nanoencapsulation to improve pharmacokinetics and reduce off-target effects.
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Toxicological Assessments: Chronic toxicity studies in mammalian models to establish safety margins.
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Synthetic Methodology: Photocatalytic protocols to enable greener synthesis .
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